![molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
3-([1,1'-Biphenyl]-4-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-([1,1’-Biphenyl]-4-yl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their potential as intermediates and active units in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-4-yl)azetidine typically involves cyclization reactions. One common method is the [3+1] radical cascade cyclization enabled by visible-light-induced copper catalysis. This method is characterized by double C-H activation and offers operational simplicity, a cheap catalyst, and broad substrate scope .
Industrial Production Methods: Industrial production of azetidines, including 3-([1,1’-Biphenyl]-4-yl)azetidine, often involves the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions: 3-([1,1’-Biphenyl]-4-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) and sodium borohydride.
Substitution: This reaction can occur at different positions on the azetidine ring, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various substituted azetidines .
科学研究应用
3-([1,1’-Biphenyl]-4-yl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: Serves as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery for its unique structural properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
作用机制
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
相似化合物的比较
Azetidine-2-carboxylic acid: Known for its role as a proline analog in protein synthesis.
2-Methylazetidine: Used in the synthesis of pharmaceuticals and as a chiral building block.
3-Bromoazetidine: Employed in organic synthesis for its reactivity and as an intermediate in the production of other azetidines.
Uniqueness: 3-([1,1’-Biphenyl]-4-yl)azetidine stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry and as a versatile intermediate in organic synthesis .
属性
分子式 |
C15H15N |
|---|---|
分子量 |
209.29 g/mol |
IUPAC 名称 |
3-(4-phenylphenyl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2 |
InChI 键 |
LNFVCXLFPIQTBX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



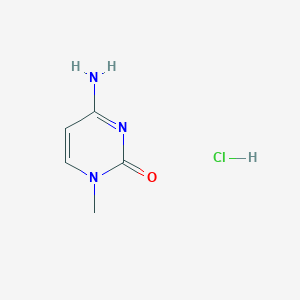
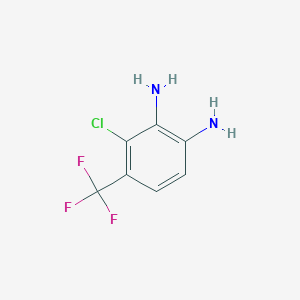

![(4R,8S)-8-(3-(difluoromethyl)phenyl)-4-methyl-2-methylene-6-oxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13347835.png)
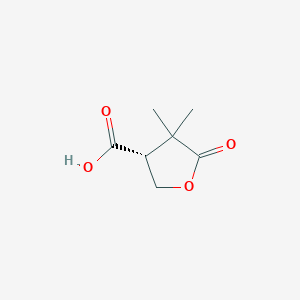
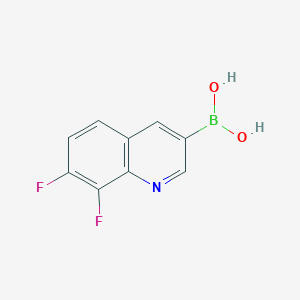

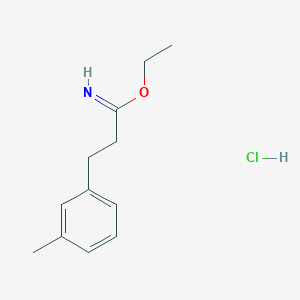
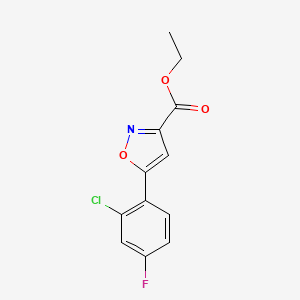
![cis-4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-methylcyclohexanol](/img/structure/B13347861.png)


![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
